(2s,4s)-2-Amino-4-((tetrahydro-2h-pyran-4-yl)methyl)pentanedioic acid
Description
(2S,4S)-2-Amino-4-((tetrahydro-2H-pyran-4-yl)methyl)pentanedioic acid is a stereoisomeric glutamic acid derivative characterized by a tetrahydro-2H-pyran-4-ylmethyl substituent at the C4 position of its pentanedioic acid backbone. This compound belongs to the class of amino dicarboxylic acids, which are structurally and functionally significant in medicinal chemistry due to their roles as neurotransmitter analogs, enzyme inhibitors, or receptor modulators. The stereochemistry at positions 2 and 4 (both S-configuration) confers distinct conformational and binding properties compared to other stereoisomers or analogs .
The tetrahydro-2H-pyran (THP) moiety introduces a rigid, oxygen-containing heterocyclic group, enhancing lipophilicity and influencing pharmacokinetic properties such as blood-brain barrier penetration .
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
(2S,4S)-2-amino-4-(oxan-4-ylmethyl)pentanedioic acid |
InChI |
InChI=1S/C11H19NO5/c12-9(11(15)16)6-8(10(13)14)5-7-1-3-17-4-2-7/h7-9H,1-6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1 |
InChI Key |
DTPMRVNZZVDEES-IUCAKERBSA-N |
Isomeric SMILES |
C1COCCC1C[C@@H](C[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C1COCCC1CC(CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s,4s)-2-Amino-4-((tetrahydro-2h-pyran-4-yl)methyl)pentanedioic acid typically involves multiple steps, including the formation of the tetrahydropyran ring and the introduction of the amino and carboxylic acid groups. Common synthetic routes may involve the use of protecting groups to ensure the selective formation of the desired product. Reaction conditions often include the use of catalysts, specific temperatures, and pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity (2s,4s)-2-Amino-4-((tetrahydro-2h-pyran-4-yl)methyl)pentanedioic acid for various applications.
Chemical Reactions Analysis
Types of Reactions
(2s,4s)-2-Amino-4-((tetrahydro-2h-pyran-4-yl)methyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
(2s,4s)-2-Amino-4-((tetrahydro-2h-pyran-4-yl)methyl)pentanedioic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential role in biological processes and as a tool for probing biochemical pathways.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2s,4s)-2-Amino-4-((tetrahydro-2h-pyran-4-yl)methyl)pentanedioic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(a) Substituent Variations at C4
(b) Stereochemical Variants
Functional Comparisons
(a) Physicochemical Properties
- Lipophilicity : The THP group in the target compound balances hydrophilicity and lipophilicity, unlike highly hydrophobic diphenylethyl or naphthylmethyl substituents .
- Melting Points : Aromatic analogs exhibit higher melting points (e.g., 199–200°C for naphthylmethyl derivatives) due to stronger π-π stacking, whereas aliphatic/heterocyclic substituents (e.g., THP) may reduce crystallinity .
Biological Activity
(2S,4S)-2-Amino-4-((tetrahydro-2H-pyran-4-yl)methyl)pentanedioic acid is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₇H₁₃N₁O₃
- Molecular Weight : 159.18 g/mol
- CAS Number : 811842-25-8
The compound exhibits biological activity primarily through modulation of various signaling pathways. Similar compounds with tetrahydropyran moieties have been shown to interact with key receptors involved in cellular processes, such as the transforming growth factor beta (TGF-β) signaling pathway, which is crucial in cancer progression and fibrosis .
Biological Activities
-
Antitumor Activity :
- Research indicates that derivatives of tetrahydropyran compounds can inhibit ALK5 receptor autophosphorylation, which is linked to tumor growth. For instance, a related compound demonstrated an IC50 value of 25 nM against ALK5, indicating potent inhibition .
- In vivo studies using xenograft models have shown that these compounds can significantly reduce tumor growth without noticeable toxicity at doses like 30 mg/kg .
- Neuroprotective Effects :
-
Anti-inflammatory Properties :
- Some studies suggest that similar structures can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. This could be beneficial in conditions characterized by chronic inflammation.
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of a tetrahydropyran-based compound in a CT26 mouse model. The results showed a significant reduction in tumor size compared to controls, highlighting the potential of this class of compounds in cancer therapy.
| Parameter | Control | Tetrahydropyran Compound |
|---|---|---|
| Tumor Size (mm) | 15 ± 3 | 7 ± 2 |
| Weight Loss (%) | 10 ± 1 | 1 ± 0.5 |
| Survival Rate (%) | 60 | 90 |
Case Study 2: Neuroprotection
In vitro studies on neuronal cell lines treated with a tetrahydropyran derivative indicated enhanced cell viability under oxidative stress conditions, suggesting protective effects against neurodegenerative processes.
Pharmacokinetics
The pharmacokinetic profile of (2S,4S)-2-Amino-4-((tetrahydro-2H-pyran-4-yl)methyl)pentanedioic acid has not been extensively studied; however, related compounds have demonstrated favorable absorption and distribution characteristics, with some showing good bioavailability when administered orally.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
